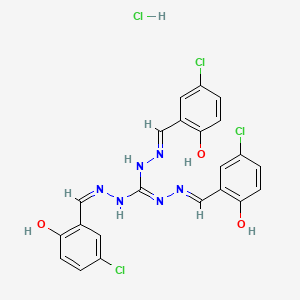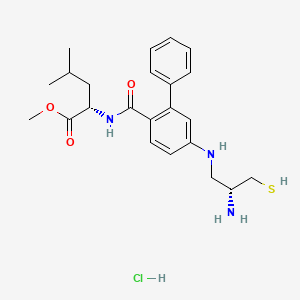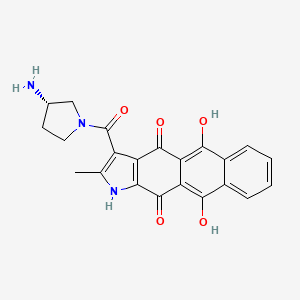
CWI1-2 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CWI1-2 hydrochloride is a potent and selective inhibitor of the insulin-like growth factor 2 mRNA-binding protein 2 (IGF2BP2). This compound binds to IGF2BP2 and inhibits its interaction with N6-Methyladenosine (m6A)-modified target transcripts. It has shown promising anti-leukemic effects by inducing apoptosis and differentiation in acute myeloid leukemia (AML) cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CWI1-2 hydrochloride involves the reaction of N,N′,N′′-Tris (5-chloro-2-hydroxybenzylideneamino)guanidine with hydrochloric acid. The reaction conditions typically include:
Solvent: Dimethyl sulfoxide (DMSO)
Temperature: Room temperature
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar routes as laboratory preparation, with optimization for large-scale production, including:
Batch Processing: To ensure consistency and purity
Purification: Using techniques such as recrystallization or chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
CWI1-2 hydrochloride primarily undergoes:
Substitution Reactions: Due to the presence of chloro and hydroxy groups
Complex Formation: With IGF2BP2
Common Reagents and Conditions
Reagents: Hydrochloric acid, DMSO
Conditions: Room temperature, controlled pH
Major Products
The major product formed from the reaction of this compound with IGF2BP2 is a complex that inhibits the interaction between IGF2BP2 and m6A-modified transcripts .
Aplicaciones Científicas De Investigación
CWI1-2 hydrochloride has several scientific research applications:
Chemistry: Used as a tool compound to study the interaction between IGF2BP2 and m6A-modified transcripts.
Biology: Investigates the role of IGF2BP2 in cellular processes such as apoptosis and differentiation.
Medicine: Shows potential as a therapeutic agent for treating acute myeloid leukemia by inducing apoptosis and differentiation in leukemic cells.
Industry: Utilized in the development of anti-leukemic drugs and research on m6A-modified RNA interactions
Mecanismo De Acción
CWI1-2 hydrochloride exerts its effects by binding to IGF2BP2 and inhibiting its interaction with m6A-modified target transcripts. This inhibition disrupts the stabilization and translation of key transcripts involved in glutamine metabolism, such as MYC, SLC1A5, and GPT2. Consequently, this leads to reduced ATP production, impaired mitochondrial function, and induction of apoptosis and differentiation in AML cells .
Comparación Con Compuestos Similares
Similar Compounds
FB23-2: Another IGF2BP2 inhibitor with similar binding properties.
STM2457: Inhibits m6A readers but targets different pathways.
Uniqueness
CWI1-2 hydrochloride is unique due to its high selectivity and potency in inhibiting IGF2BP2. It specifically targets m6A-modified transcripts, making it a valuable tool for studying m6A-related processes and developing anti-leukemic therapies .
Propiedades
Fórmula molecular |
C22H18Cl4N6O3 |
|---|---|
Peso molecular |
556.2 g/mol |
Nombre IUPAC |
1-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2,3-bis[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C22H17Cl3N6O3.ClH/c23-16-1-4-19(32)13(7-16)10-26-29-22(30-27-11-14-8-17(24)2-5-20(14)33)31-28-12-15-9-18(25)3-6-21(15)34;/h1-12,32-34H,(H2,29,30,31);1H/b26-10-,27-11+,28-12+; |
Clave InChI |
UXAOLDYLYMMMRC-FZQKVMMRSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)/C=N/NC(=N/N=C/C2=C(C=CC(=C2)Cl)O)N/N=C\C3=C(C=CC(=C3)Cl)O)O.Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)C=NNC(=NN=CC2=C(C=CC(=C2)Cl)O)NN=CC3=C(C=CC(=C3)Cl)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide](/img/structure/B15141801.png)




![[MePhe7]-Neurokinin B](/img/structure/B15141839.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)
![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)
